2-(2-benzylidenehydrazino)-2-oxo-N-(1-phenylethyl)acetamide -

2-(2-benzylidenehydrazino)-2-oxo-N-(1-phenylethyl)acetamide

Catalog Number: EVT-3999144
CAS Number:
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Cyano-N-cyclopropylacetamide (2CCPA)

  • Compound Description: 2-Cyano-N-cyclopropylacetamide (2CCPA) is an organic compound that has been studied for its potential therapeutic applications. The compound has been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, 1H NMR, and 13C NMR. []

2-Cyano-N-(1-phenylethyl)acetamide (2CPEA)

  • Compound Description: 2-Cyano-N-(1-phenylethyl)acetamide (2CPEA) is another organic compound that has been investigated for its potential therapeutic properties. Like 2CCPA, it has been extensively studied using spectroscopic methods and computational chemistry techniques. [] Single crystals of (R)-2-Cyano-N-(1-phenylethyl) acetamide (RCNPA) have been grown and characterized for their optical properties. []

2-Oxo-2-phenyl-N-[(R)-1-phenylethyl]acetamide

  • Compound Description: This compound is a derivative of acetamide studied for its crystal structure to understand the reasons for the absence of Yang photocyclization. []

N,N-dimethyl-2-(1-naphthyl)-2-oxoacetamide

  • Compound Description: This compound is investigated for its crystal structure to understand the lack of Yang photocyclization in its crystal form. []

N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide

  • Compound Description: These compounds were used as starting materials in the synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones. []

(3R,5R)-7-(3-(phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid, calcium salt (2:1)trihydrate

  • Compound Description: This compound, known as atorvastatin calcium trihydrate, is a 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor used to reduce triglyceride and cholesterol levels. []

2-Acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide

  • Compound Description: This compound is a novel impurity identified during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, an intermediate in atorvastatin production. []

2-(2-(3-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

  • Compound Description: This compound is another novel impurity found during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, an intermediate in atorvastatin production. []

Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate

  • Compound Description: This compound has been synthesized and characterized for its antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ]

rac-2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide

  • Compound Description: This compound is a key intermediate in the synthesis of atorvastatin, a drug that inhibits HMG-CoA reductase. []

(R)-2-Methoxy-N-(1-phenylethyl)acetamide

  • Compound Description: This chiral amide has been synthesized using dynamic kinetic resolution (DKR) with high enantiomeric excess. []

2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide

  • Compound Description: Novel derivatives of this compound have been designed, synthesized, and evaluated for their in vitro anticancer activity. []

N-[(6-Bromo-2-methoxy-3-quinolyl)phenylmethyl]-2-morpholino-N-(1-phenylethyl)acetamide

  • Compound Description: This compound's crystal structure has been determined, revealing the presence of intramolecular hydrogen bonds and interactions that influence its conformation. []

N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide

  • Compound Description: The crystal structure of this compound has been analyzed, showing the presence of intramolecular and intermolecular hydrogen bonding patterns that influence its solid-state arrangement. []

2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide

  • Compound Description: This compound has been investigated for its potential nephroprotective activity in experimental models of acute renal failure. [, , ] It has also been studied for its effects on the monoaminergic system in rats subjected to experimental neurosis. []

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide

  • Compound Description: This compound has been synthesized and evaluated for its cytotoxic activity against breast cancer cell lines, showing promising results and low toxicity towards normal cells. []

(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide

  • Compound Description: The crystal structure of this chiral compound has been determined, revealing its absolute configuration and intermolecular hydrogen bonding patterns. []

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Compound Description: The crystal structure of this compound has been determined, revealing the presence of intermolecular hydrogen bonds. []

N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate

  • Compound Description: The crystal structure of this compound has been studied to investigate its molecular conformation and potential biological activity. []

2-(4-{2-[(2-oxo-2H-chromen-4-yl)oxy]acetyl}piperazin-1-yl)acetamide and N-(2,4-dimethoxybenzyl)-2-[(2-oxo-2H-chromen-4-yl)oxy]acetamide

  • Compound Description: These two coumarin derivatives have had their crystal structures described, with intermolecular contacts analyzed using Hirshfeld surface analysis. []

2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)

  • Compound Description: This compound is a potent tubulin inhibitor under preclinical development as an anticancer agent. Its spectroscopic characterization and optimized synthesis have been reported. []

Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidyl]acetamide)

  • Compound Description: Ocfentanil is a potent opioid analgesic associated with a death in Belgium. []

N-(3-Chloro-2-oxo-4-arylazetidin-1-yl)-2-[(4-oxo-2-aryl-4H-chromen-7-yl)oxy]acetamide derivatives

  • Compound Description: This series of compounds were synthesized and investigated for their antioxidant and cardioprotective properties. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

  • Compound Description: This compound has been synthesized and characterized using spectroscopic methods. []

(±)-cis-N-[1-(2-hydroxy-2-phenyl-ethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide and (±)-cis-N-[1-(2-hydroxy-1-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide

  • Compound Description: These compounds were synthesized and their structures confirmed using various spectroscopic techniques, including 2D NMR experiments. []

2-(2-aminothiazol-4-yl)-N-[4-(2-[[(2R)-2-hydroxy-2-phenylethyl]amino]-ethyl)phenyl]acetamide (Mirabegron)

  • Compound Description: Mirabegron is a drug used to treat overactive bladder. An improved process for its preparation has been patented. []

N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide

  • Compound Description: This compound's crystal structure has been determined, revealing its conformation and intermolecular hydrogen bonding patterns. []

2-(2-Oxo-1-pyrrolidinyl)acetamide Derivatives

  • Compound Description: N-acyl derivatives of 2-(2-oxo-1-pyrrolidinyl)acetamide, inspired by piracetam, have been synthesized and their potential nootropic activity explored using molecular docking studies. [, , ]
  • Relevance: While structurally different from 2-(2-benzylidenehydrazino)-2-oxo-N-(1-phenylethyl)acetamide, these compounds highlight the continued interest in developing novel nootropics and the use of computational methods in drug discovery. Additionally, a method for producing 4-substituted 2-[2-oxo-1-pyrrolidinyl] acetamide has been patented, demonstrating the importance of developing efficient synthetic routes for these compounds. []

2-[4-(4-Fluorobenzyl)piperidin-1-yl]-2-oxo-N-(2-oxo-2,3-dihydrobenzoxazol-6-yl)acetamide

  • Compound Description: A new crystalline form of this compound has been patented. []

N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide

  • Compound Description: This compound is predicted to exhibit high GABA-ergic activity based on molecular docking studies. []

2-Aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides

  • Compound Description: Three different 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides were studied for their crystal structures and hydrogen bonding patterns. []

2-(2-naphthylamino)-2-oxo-ethyl methacrylate (NphAOEMA)

  • Compound Description: This methacrylate-based monomer was synthesized and copolymerized with methyl methacrylate and styrene. []

N-(3-Chloro-2-Oxo-4-SubstitutedAzetidin-1-yl)-2-(Naphthalen-1-yl) Acetamide Derivatives

  • Compound Description: This series of compounds were synthesized and evaluated for their potential antiparkinsonian activity. []

2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide

  • Compound Description: This compound, a potent tubulin inhibitor, is currently under preclinical development as an anticancer agent. []

Methyl-2-methyl-4-(2-oxo-2-phenylethyl)-5-phenyl-1H-pyrrole-3-carboxylate

  • Compound Description: The crystal structure of this compound has been determined. []

N-(tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide

  • Compound Description: This compound is a CCKB antagonist. An efficient synthesis of this molecule in optically active form has been developed. []

2-(2-(4-Phenyl-2,3-dihydrobenzo[B][1,4]thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide

  • Compound Description: A new benzothiazepine derivative has been synthesized. The structure of this compound was determined by spectroscopic methods. []

(1R,3R,3aS,8aR)-4-Oxo-3-phenyl-1-[(1R)-1-phenylethyl]decahydrocyclohepta[b]pyrrol-1-ium bromide

  • Compound Description: This chiral compound was synthesized from an optically active aminoethanol precursor. Its crystal structure has been determined, revealing its absolute configuration. []

2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide

  • Compound Description: The crystal structure of this compound has been determined, revealing an intramolecular hydrogen bond. []

N-(2-OXO-1,2-Dihydropyrimidin-4-Ylcarbamothioyl) Acetamide (DPA) Metal Complexes

  • Compound Description: This ligand and its transition metal complexes have been synthesized and characterized using various spectroscopic techniques. []

(E)-2-oxo-2-{N'-[1-(pyridin-2-yl)ethylidene]hydrazino}acetamide Metal Complexes

  • Compound Description: Zn(II), Pt(II), and Pd(II) complexes of (E)-2-oxo-2-{N'-[1-(pyridin-2-yl)ethylidene]hydrazino}acetamide have been synthesized and their thermal stability investigated. []

(3aS,7aS)-1-{2-Oxo-1,3-bis[(S)-1-phenylethyl]perhydro-1,3,2λ5-benzodiazaphosphol-2-yl}-1-phenylmethanol

  • Compound Description: This compound, a mixture of diastereoisomers, was studied in both solution and solid-state to understand its stereochemistry. []

N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide

  • Compound Description: The crystal structure of this compound has been determined. []

Properties

Product Name

2-(2-benzylidenehydrazino)-2-oxo-N-(1-phenylethyl)acetamide

IUPAC Name

N'-[(E)-benzylideneamino]-N-(1-phenylethyl)oxamide

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

InChI

InChI=1S/C17H17N3O2/c1-13(15-10-6-3-7-11-15)19-16(21)17(22)20-18-12-14-8-4-2-5-9-14/h2-13H,1H3,(H,19,21)(H,20,22)/b18-12+

InChI Key

ZITPYHPEVWARBW-LDADJPATSA-N

Solubility

1 [ug/mL]

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.